Product packaging for 1-Butyl-4-iodo-3,5-dimethyl-1H-pyrazole(Cat. No.:)

1-Butyl-4-iodo-3,5-dimethyl-1H-pyrazole

Cat. No.: B13333421
M. Wt: 278.13 g/mol
InChI Key: GQBKHDDZIRDYOC-UHFFFAOYSA-N
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Description

1-Butyl-4-iodo-3,5-dimethyl-1H-pyrazole is a polysubstituted pyrazole derivative that serves as a versatile and strategic synthetic intermediate in modern organic chemistry and drug discovery. With a molecular formula of C9H15IN2 and a molecular weight of 278.13 g/mol, this compound is specifically designed for the construction of more complex molecular architectures. The core structural feature of this molecule is the iodine atom located at the C4 position of the pyrazole ring. In pyrazole chemistry, the C4 position is the most electron-rich site, making it highly amenable to electrophilic substitution. The carbon-iodine bond acts as an excellent handle for further functionalization, most notably through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows researchers to efficiently introduce the 1-butyl-3,5-dimethyl-1H-pyrazol-4-yl moiety into a diverse array of target structures. The presence of a butyl group at the N1 position is a critical design element that prevents annular tautomerism, locking the molecule into a single, stable isomeric form and providing essential regiochemical control in subsequent synthetic steps. Pyrazole scaffolds, in general, are recognized as "privileged structures" in medicinal chemistry due to their widespread presence in pharmacologically active compounds exhibiting anti-inflammatory, antimicrobial, antiviral, and anticancer activities. Application Note: This chemical is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15IN2 B13333421 1-Butyl-4-iodo-3,5-dimethyl-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15IN2

Molecular Weight

278.13 g/mol

IUPAC Name

1-butyl-4-iodo-3,5-dimethylpyrazole

InChI

InChI=1S/C9H15IN2/c1-4-5-6-12-8(3)9(10)7(2)11-12/h4-6H2,1-3H3

InChI Key

GQBKHDDZIRDYOC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(=N1)C)I)C

Origin of Product

United States

Synthetic Methodologies for 1 Butyl 4 Iodo 3,5 Dimethyl 1h Pyrazole and Analogous Pyrazole Scaffolds

Classical and Evolving Synthetic Routes to Pyrazole (B372694) Rings

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with methods ranging from traditional condensation reactions to modern catalytic strategies.

The most fundamental and widely employed method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.govmdpi.com This approach, first reported by Knorr in 1883, remains a straightforward and efficient route to polysubstituted pyrazoles. nih.govmdpi.com The reaction involves the nucleophilic attack of the hydrazine nitrogens on the two carbonyl carbons of the 1,3-dicarbonyl compound, followed by dehydration to form the aromatic pyrazole ring.

For the synthesis of the 3,5-dimethylpyrazole (B48361) core of the target molecule, the reaction would typically involve the condensation of butylhydrazine (B1329735) with acetylacetone (B45752) (2,4-pentanedione). A significant challenge in this method, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the potential formation of two regioisomers. nih.govmdpi.combeilstein-journals.org However, the use of a symmetrical diketone like acetylacetone with N-substituted hydrazine ensures the formation of a single regioisomeric product.

Reactant 1Reactant 2Product CoreKey Features
Hydrazine Derivative (e.g., Butylhydrazine)1,3-Dicarbonyl Compound (e.g., Acetylacetone)1-Butyl-3,5-dimethyl-1H-pyrazoleSimple, rapid, and foundational method. nih.gov
Arylhydrazine1,3-Diketones1-Aryl-3,5-disubstituted pyrazolesCan lead to regioisomeric mixtures with unsymmetrical diketones. nih.gov
Hydrazine Hydrate (B1144303)β-KetoesterPyrazolone (B3327878) intermediateVersatile for further functionalization. beilstein-journals.org

Recent advancements have focused on improving reaction conditions, such as using eco-friendly solvents or catalysts to enhance yields and selectivity. mdpi.com For instance, the use of aprotic dipolar solvents has been shown to provide better results than traditional polar protic solvents like ethanol (B145695) for certain cyclocondensation reactions. nih.gov

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity from simple starting materials in a one-pot fashion. beilstein-journals.orgrsc.org Several MCR strategies have been developed for the synthesis of pyrazole rings. beilstein-journals.orglongdom.org

These reactions often involve the in situ generation of one of the key intermediates. For example, a 1,3-dicarbonyl compound can be generated in situ from an enolate and a carboxylic acid chloride, which then reacts with a hydrazine in a consecutive MCR to form the pyrazole. beilstein-journals.org Three-component reactions involving an enaminone, an aldehyde, and a hydrazine derivative in water have also been reported as a sustainable approach to pyrazole synthesis. longdom.org A notable four-component reaction involves an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate to construct highly functionalized pyrano[2,3-c]pyrazole derivatives. nih.gov

Reaction TypeComponentsCatalyst/ConditionsProduct Type
Three-componentAldehydes, β-ketoesters, hydrazinesYb(PFO)₃Persubstituted pyrazoles beilstein-journals.org
Three-componentEnaminones, benzaldehyde, hydrazine-HClAmmonium (B1175870) acetate (B1210297) in water1-H-pyrazole derivatives longdom.org
Four-componentAryl aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrateSiO₂@(3-aminopropyl)triethoxysilane-coated cobalt oxide nanocompositeDihydropyrano[2,3-c]pyrazoles nih.gov

Transition-metal catalysis offers alternative pathways to pyrazole rings, often with high regioselectivity and functional group tolerance. While 1,3-dipolar cycloadditions of diazo compounds are a known method, palladium and copper catalysts have been employed in various cyclization and coupling strategies to construct the pyrazole core. longdom.org

Copper-catalyzed MCRs can be used to synthesize 1,3-substituted pyrazoles from hydrazines, enaminones, and aryl halides through a domino reaction involving cyclization followed by an Ullmann coupling. beilstein-journals.org In some cases, the hydrazine precursor itself can be generated in situ via copper-catalyzed coupling of arylboronic acids with a protected diimide, followed by cyclocondensation. beilstein-journals.org Palladium and copper co-catalyzed intermolecular cyclization of acetonitriles with hydrazones has also been developed for the synthesis of 5-aminopyrazoles. researchgate.net Furthermore, copper has been utilized to catalyze the asymmetric [3+3] cycloaddition of 1H-pyrazol-5(4H)-ones with other reagents to form fused pyrazole systems. rsc.org

Catalyst SystemReaction TypeSubstratesKey Feature
CopperThree-component domino reactionHydrazine, enaminone, aryl halideForms 1,3-substituted pyrazoles via cyclization and Ullmann coupling. beilstein-journals.org
Palladium and CopperIntermolecular CyclizationAcetonitriles, hydrazonesSynthesizes 5-aminopyrazole derivatives. researchgate.net
CopperAsymmetric [3+3] Cycloaddition1H-pyrazol-5(4H)-onesEnantioselective access to dihydropyrano[2,3-c]pyrazoles. rsc.org

Regioselective Introduction of the 4-Iodo Substituent

Once the 1-butyl-3,5-dimethyl-1H-pyrazole scaffold is synthesized, the next crucial step is the introduction of the iodine atom specifically at the C4 position. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, which typically occurs at the 4-position unless it is already substituted. researchgate.net

Direct iodination of the pyrazole ring is a common and effective method for installing the 4-iodo substituent. This electrophilic substitution reaction can be achieved using molecular iodine (I₂) in the presence of an oxidizing agent. The oxidant is necessary to generate a more potent electrophilic iodine species (in situ), such as I⁺.

Commonly used systems for direct iodination include iodine with nitric acid, or iodine in the presence of ceric ammonium nitrate (B79036) (CAN). nih.gov The use of N-iodosuccinimide (NIS) in an acidic medium like sulfuric acid or acetic acid is another effective protocol. mdpi.com These methods generally provide good yields of the 4-iodinated product with high regioselectivity. nih.govmdpi.com

Reagent SystemSubstrateProductConditions
I₂ / Ceric Ammonium Nitrate (CAN)1-Aryl-3-CF₃-pyrazoles1-Aryl-4-iodo-3-CF₃-pyrazolesMeCN, reflux nih.gov
N-Iodosuccinimide (NIS) / AcidPyrazoles4-Iodopyrazoles50% aq. H₂SO₄, CF₃COOH, or AcOH mdpi.com
I₂ / HIO₃Pyrazoles4-IodopyrazolesAcOH–CCl₄ mdpi.com

Oxidative iodination represents a "green" and efficient alternative for the C4-iodination of pyrazoles. These methods often utilize environmentally benign oxidants and can proceed under mild conditions. A prominent example is the use of molecular iodine with hydrogen peroxide (H₂O₂), a system where the only byproduct is water. researchgate.net This method has been successfully applied to a range of pyrazole derivatives. researchgate.netstackexchange.com

Another approach involves the use of hypervalent iodine reagents. For instance, a system of PhICl₂ and NH₄SCN can be used for thiocyanation, and a similar principle applies to halogenation, where the hypervalent iodine reagent activates the halogen source. beilstein-journals.org The reaction of pyrazoles with potassium iodate (B108269) (KIO₃) and diphenyl diselenide ((PhSe)₂) as catalysts under acidic conditions also provides an effective one-pot iodination protocol. nih.gov

Oxidant / SystemIodine SourceSubstrateKey Advantage
Hydrogen Peroxide (H₂O₂)I₂PyrazolesGreen method with water as the only byproduct. researchgate.net
PhICl₂NH₄SCN/KSeCN (for thio/selenocyanation)4-Unsubstituted PyrazolesMetal-free approach. beilstein-journals.org
Potassium Iodate (KIO₃) / (PhSe)₂KIO₃In situ generated pyrazolesOne-pot synthesis and iodination. nih.gov

Strategies for N-Alkylation to Form 1-Substituted Pyrazoles

The N-alkylation of pyrazoles is a fundamental reaction for introducing diversity and modulating the physicochemical properties of this heterocyclic scaffold. For an unsymmetrical pyrazole like 4-iodo-3,5-dimethyl-1H-pyrazole, the presence of two distinct nitrogen atoms (N1 and N2) presents a challenge in achieving regioselective alkylation. The desired product, 1-Butyl-4-iodo-3,5-dimethyl-1H-pyrazole, requires the selective introduction of the butyl group at the N1 position.

The selective alkylation of the N1-position of the pyrazole ring is often influenced by steric and electronic factors. In the case of 3,5-disubstituted pyrazoles, the substituents at positions 3 and 5 can sterically hinder the approach of the alkylating agent to the adjacent N1 and N2 positions. However, the electronic nature of the pyrazole ring and the reaction conditions play a more dominant role in directing the regioselectivity.

For the synthesis of N-alkylpyrazoles, a common method involves the deprotonation of the pyrazole NH with a suitable base, followed by reaction with an alkyl halide, such as butyl bromide. The choice of base and solvent is crucial for controlling the position of alkylation. Strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are frequently employed to generate the pyrazolate anion. This anion is then nucleophilic enough to react with the alkyl halide. While mixtures of N1 and N2 isomers can be formed, the N1 isomer is often the major product due to thermodynamic stability. Studies have shown that the ratio of N1 to N2 isomers can be optimized by careful selection of the reaction parameters. chemicalbook.com

The regioselectivity of N-alkylation in pyrazoles is highly dependent on the reaction conditions, including the nature of the base, the solvent, the temperature, and the alkylating agent.

Base: The choice of base can significantly impact the N1/N2 ratio. Strong, non-coordinating bases in aprotic solvents tend to favor the formation of the thermodynamically more stable N1-alkylated product. Weaker bases or phase-transfer catalysis conditions can sometimes lead to different selectivity.

Solvent: The polarity and coordinating ability of the solvent play a critical role. Aprotic polar solvents like DMF and DMSO can stabilize the pyrazolate anion and facilitate the SN2 reaction with the alkyl halide.

Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction. In some cases, lower temperatures may favor the formation of a specific regioisomer.

Alkylating Agent: The nature of the alkylating agent, including the leaving group and the steric bulk of the alkyl group, can also affect the regioselectivity.

Table 1: Effect of Reaction Conditions on N-Alkylation Regioselectivity of Substituted Pyrazoles

Pyrazole Substrate Alkylating Agent Base Solvent Temperature (°C) N1:N2 Ratio Yield (%)
3,5-Dimethylpyrazole Methyl Iodide NaH THF 25 >95:5 90
4-Iodo-3,5-dimethylpyrazole n-Butyl Bromide K₂CO₃ DMF 80 Major N1 85
3-Phenylpyrazole Benzyl Bromide KOH DMSO 60 80:20 78
4-Bromopyrazole Ethyl Iodide Cs₂CO₃ Acetonitrile 50 >90:10 92

This table is a representation of typical results found in the literature and is for illustrative purposes.

Integrated Synthetic Pathways for this compound

A logical and efficient synthetic pathway to this compound involves a sequential approach starting from readily available precursors.

Synthesis of 3,5-Dimethylpyrazole: The synthesis typically begins with the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. For 3,5-dimethylpyrazole, the starting materials are acetylacetone (pentane-2,4-dione) and hydrazine hydrate. This reaction is generally high-yielding and provides the core pyrazole structure.

CH₃C(O)CH₂C(O)CH₃ + N₂H₄·H₂O → (CH₃C)₂CHN₂H + 2H₂O

Iodination of 3,5-Dimethylpyrazole: The next step is the regioselective iodination of the 3,5-dimethylpyrazole at the C4 position. The pyrazole ring is electron-rich and susceptible to electrophilic substitution. Direct iodination can be achieved using various iodinating agents. A common and effective method involves the use of iodine in the presence of an oxidizing agent or a base. For example, treating 3,5-dimethylpyrazole with iodine and sodium iodide in an aqueous solution can yield 4-iodo-3,5-dimethyl-1H-pyrazole. Another approach is the use of iodine monochloride.

N-Butylation of 4-Iodo-3,5-dimethyl-1H-pyrazole: The final step is the N-alkylation of the 4-iodo-3,5-dimethyl-1H-pyrazole with a butylating agent. This is typically carried out by reacting the pyrazole with a butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, in the presence of a base. As discussed in the previous sections, the choice of base and solvent is critical for achieving high regioselectivity for the desired N1-butylated product. A common procedure would involve using sodium hydride in an aprotic solvent like THF or DMF, followed by the addition of the butyl halide.

This integrated pathway provides a reliable method for the preparation of this compound from simple and commercially available starting materials.

Green Chemistry Approaches in Pyrazole Synthesisgoogle.com

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazoles, to minimize the environmental impact of chemical processes. google.com These approaches focus on the use of safer solvents, reducing energy consumption, and employing catalytic methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. The synthesis of pyrazoles via the condensation of 1,3-dicarbonyls and hydrazines can be efficiently carried out under microwave irradiation, often in the absence of a solvent or using green solvents like water or ethanol.

Solvent-Free Reactions: Performing reactions without a solvent, or "neat," is a key principle of green chemistry. This approach reduces waste and eliminates the need for potentially toxic and volatile organic solvents. The synthesis of some pyrazole derivatives has been successfully achieved under solvent-free conditions, sometimes with grinding of the reactants (mechanochemistry).

Use of Green Solvents: When a solvent is necessary, the use of environmentally benign solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG) is preferred over traditional volatile organic compounds (VOCs). Water is particularly attractive as a solvent due to its low cost, non-toxicity, and non-flammability.

Catalysis: The use of catalysts, especially heterogeneous and recyclable catalysts, can improve the efficiency and sustainability of pyrazole synthesis. Catalysts can enable reactions to proceed under milder conditions and can often be recovered and reused, reducing waste. For instance, various solid acid and base catalysts have been explored for pyrazole synthesis. google.com

Table 2: Comparison of Conventional and Green Synthetic Methods for Pyrazole Synthesis

Reaction Step Conventional Method Green Chemistry Approach Advantages of Green Approach
Pyrazole Formation Reflux in organic solvent (e.g., ethanol, acetic acid) for several hours. Microwave-assisted synthesis in water or solvent-free for minutes. Reduced reaction time, energy savings, avoidance of hazardous solvents.
N-Alkylation Use of strong bases (e.g., NaH) and volatile aprotic solvents (e.g., DMF, THF). Phase-transfer catalysis, use of ionic liquids, or solid-supported bases. Milder reaction conditions, easier product isolation, potential for catalyst recycling.
Purification Column chromatography using organic solvents. Recrystallization from green solvents (e.g., ethanol/water). Reduced solvent waste.

This table provides a general comparison and specific conditions may vary.

Computational and Theoretical Studies of 1 Butyl 4 Iodo 3,5 Dimethyl 1h Pyrazole and Pyrazole Derivatives

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of pyrazole (B372694) derivatives. These methods model the electronic structure of a molecule to derive its energy, geometry, and other characteristics.

Density Functional Theory (DFT) has become a primary method for quantum chemical investigations of pyrazole derivatives due to its favorable balance of accuracy and computational cost. eurasianjournals.commalayajournal.org The B3LYP hybrid functional is commonly employed, often paired with basis sets like 6-311G(d,p) or 6-311++G(2d,2p), to perform these calculations. malayajournal.org

DFT is used to determine key properties:

Electronic Structure: It provides a detailed map of electron distribution, which is crucial for understanding the molecule's chemical nature. eurasianjournals.com

Total Energy: Calculations of total energy allow for the determination of the most stable molecular conformations. jocpr.com

Vibrational Frequencies: Theoretical vibrational analysis helps in the assignment of experimental infrared (IR) and Raman spectra. derpharmachemica.com Calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. derpharmachemica.com

While DFT is widely used, other quantum mechanical methods serve as important complementary tools for analysis. eurasianjournals.com

Ab Initio Methods: These methods, such as Møller–Plesset perturbation theory (MP2), derive their results directly from first principles without empirical parameters. rdd.edu.iqresearchgate.net They can offer very high accuracy, especially for smaller molecular systems, and serve as a benchmark for other methods. researchgate.netlibretexts.org However, their high computational demand often limits their application to larger molecules. libretexts.org

Semi-Empirical Methods: Techniques like AM1 and PM3 incorporate experimental parameters to simplify calculations, making them significantly faster than ab initio or DFT methods. researchgate.netijoctc.orgresearchgate.net This speed allows for the study of very large molecules or molecular systems. researchgate.net While less accurate, they are useful for initial explorations of molecular properties and for simulating IR spectra. ijoctc.orgresearchgate.net

These methods collectively provide a versatile toolkit for the theoretical chemist, with the choice of method depending on the desired accuracy and the size of the system under investigation. eurasianjournals.comrsc.org

Prediction and Analysis of Molecular Geometry and Conformational Landscapes

Computational methods are extensively used to predict the three-dimensional structure of molecules like 1-Butyl-4-iodo-3,5-dimethyl-1H-pyrazole. By optimizing the molecular geometry, these calculations can determine stable conformations and provide precise data on bond lengths, bond angles, and dihedral angles. jocpr.comrdd.edu.iq

Theoretical calculations for pyrazole derivatives have shown that the five-membered pyrazole ring is generally planar. jocpr.comrdd.edu.iq The substituents, such as the butyl group at the N1 position, will have specific spatial orientations that are determined by minimizing steric hindrance. The data obtained from these calculations can be compared with experimental results from X-ray crystallography to validate the theoretical model. rdd.edu.iqirjet.net

Table 1: Typical Calculated Bond Lengths and Angles for a Substituted Pyrazole Ring. (Data is representative of pyrazole derivatives as found in literature). rdd.edu.iqirjet.net
ParameterTypical ValueParameterTypical Value
N1–N2 Bond Length~1.36 ÅN1–N2–C3 Angle~112°
N2–C3 Bond Length~1.35 ÅN2–C3–C4 Angle~111°
C3–C4 Bond Length~1.42 ÅC3–C4–C5 Angle~104°
C4–C5 Bond Length~1.37 ÅC4–C5–N1 Angle~106°
C5–N1 Bond Length~1.38 ÅC5–N1–N2 Angle~107°

Theoretical Simulation of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which is invaluable for structure elucidation and the interpretation of experimental results.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). jocpr.comasrjetsjournal.org Theoretical calculations can predict the chemical shifts for each nucleus in this compound, aiding in the assignment of complex experimental spectra. researchgate.net These calculations are sensitive to molecular conformation and solvent effects, which can be modeled to improve accuracy. researchgate.netsemanticscholar.org Studies on 4-halopyrazoles show that DFT calculations can effectively predict trends in chemical shifts, although absolute values may differ from experimental data due to factors like tautomerization in solution. mdpi.com

IR Frequencies: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. researchgate.net These calculations help identify the vibrational modes associated with specific functional groups, such as C-H stretching of the butyl and methyl groups, and deformations of the pyrazole ring. jocpr.comderpharmachemica.com Comparing the calculated spectrum with the experimental one can confirm the molecular structure. rdd.edu.iqijoctc.org

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Pyrazole Derivative. (Data is representative and compiled from various sources). jocpr.commdpi.com
ParameterCalculated ValueExperimental Value
¹H NMR (pyrazole H-3/H-5)~7.6 ppm~7.7 ppm
¹³C NMR (pyrazole C-4)~105 ppm~106 ppm
IR Frequency (N-H stretch)~3130 cm⁻¹~3110 cm⁻¹
IR Frequency (Ring deformation)~640 cm⁻¹~634 cm⁻¹

Reactivity and Stability Assessments through Electronic Descriptors

Computational methods allow for the calculation of various electronic descriptors that provide quantitative measures of a molecule's reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the electron donor. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.

LUMO: This orbital acts as the electron acceptor. Regions with high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. malayajournal.org A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap indicates that the molecule is more reactive. malayajournal.org

For a substituted pyrazole, FMO analysis can reveal how the butyl, iodo, and dimethyl groups influence the electronic landscape and, consequently, the molecule's reactivity profile. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonds. nih.gov This analysis is particularly useful for studying charge transfer, hyperconjugation, and intramolecular interactions that contribute to molecular stability. materialsciencejournal.org

In pyrazole derivatives, NBO analysis reveals significant delocalization of electron density from lone pairs of nitrogen and other heteroatoms to antibonding orbitals of the pyrazole ring and its substituents. This charge transfer is quantified by the second-order perturbation stabilization energy, E(2), where a higher E(2) value indicates a stronger interaction. stackexchange.com

For instance, in substituted pyrazolone (B3327878) derivatives, which share the core pyrazole structure, NBO analysis has shown that electron-donating groups (like -OCH₃ and -CH₃) enhance the electron donation from the pyrazole ring to acceptor orbitals. researchgate.net The stabilization energies associated with these interactions are indicative of the substituent's influence on the electronic character of the molecule.

Table 1: Illustrative NBO Second-Order Perturbation Stabilization Energies (E(2)) for Donor-Acceptor Interactions in a Substituted Pyrazolone Derivative. researchgate.net

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N₂π(N₃-C₄)25.45
LP(1) O₆π(C₅-C₇)21.89
π(C₄-C₅)π(N₃-C₄)18.76
π(C₇-C₈)π(C₅-C₇)15.32
LP(1) N₃σ*(N₂-C₇)5.12

Note: The data presented is for a representative pyrazolone derivative and not this compound. The numbering of atoms is specific to the studied molecule in the source.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on the surface of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different potential values with a color spectrum: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow areas correspond to neutral or near-neutral potential. researchgate.net

For pyrazole and its derivatives, the MEP map typically shows the most negative potential (red) located around the pyridine-like nitrogen atom (N2), making it the primary site for electrophilic attack and protonation. researchgate.net Conversely, the regions around the N-H proton and C-H bonds are generally characterized by positive potential (blue), indicating them as sites for nucleophilic interactions. nih.gov

The introduction of substituents on the pyrazole ring can significantly alter the MEP map. Electron-withdrawing groups will generally increase the positive potential on the ring, while electron-donating groups will enhance the negative potential. In the case of this compound, the butyl and methyl groups are electron-donating, which would be expected to increase the electron density on the pyrazole ring, particularly at the N2 position. The iodine atom at the C4 position can act as a halogen bond donor, creating a region of positive potential (a σ-hole) on its outer surface.

Table 2: Representative Molecular Electrostatic Potential (MEP) Values for Different Regions of a Pyrazole Derivative. researchgate.net

Molecular RegionPotential Range (kcal/mol)Implied Reactivity
Pyridine-like Nitrogen (N2)-10 to -25Electrophilic Attack
N-H Proton> +20Nucleophilic Attack
Aromatic C-H Protons+10 to +20Nucleophilic Attack
π-system of the ring0 to -10Electrophilic Attack

Note: These are generalized values for pyrazole derivatives and may vary depending on the specific substituents and computational level.

The MEP analysis provides a clear visual guide to the reactive sites of a molecule, which is fundamental in understanding its chemical behavior and designing new synthetic pathways.

Modeling of Intermolecular Interactions and Self-Aggregation Phenomena

The study of intermolecular interactions is crucial for understanding the physical properties of molecular crystals, liquids, and biological systems. Pyrazole derivatives are known to form various self-assembled structures, such as dimers, trimers, and tetramers, primarily through hydrogen bonding. mdpi.com

Computational modeling, particularly using Density Functional Theory (DFT), is extensively employed to investigate the nature and strength of these interactions. For N-unsubstituted pyrazoles, the N-H---N hydrogen bond is the most significant interaction, leading to the formation of cyclic or linear aggregates. researchgate.net The strength of this hydrogen bond can be quantified by calculating the interaction energy, which is the difference between the energy of the aggregate and the sum of the energies of the individual monomers.

In the case of 1-substituted pyrazoles like this compound, the absence of an N-H group precludes the formation of classical N-H---N hydrogen bonds. However, other weaker intermolecular interactions such as C-H---N, C-H---π, and halogen bonds (C-I---N or C-I---π) can play a significant role in their self-aggregation. Computational studies on similar 1-alkylpyrazoles can provide insights into the preferred geometries and interaction energies of these aggregates.

Table 3: Calculated Interaction Energies for a Pyrazole Dimer. scispace.com

Dimer ConfigurationInteraction Energy (kcal/mol)Key Interaction Type
Planar Hydrogen-Bonded-9.36N-H---N
Stacked-4.73π-π stacking
T-shaped-3.50C-H---π

Note: The data is for a generic pyrazole dimer and serves as an illustration. The specific interaction energies for this compound would differ.

These computational models are essential for predicting the crystal packing of pyrazole derivatives and understanding their solid-state properties. The interplay of various weak interactions ultimately dictates the supramolecular architecture.

Chemical Transformations and Derivatization Strategies of this compound

The synthetic versatility of this compound stems from the reactivity of its distinct structural motifs: the C4-iodo group, the C3 and C5 dimethyl substituents, and the N1-butyl moiety. These sites offer numerous opportunities for chemical modification, enabling the creation of a diverse library of pyrazole derivatives for various applications in medicinal and materials chemistry. This article explores the key chemical transformations and derivatization strategies for this compound.

Coordination Chemistry and Supramolecular Interactions of 1 Butyl 4 Iodo 3,5 Dimethyl 1h Pyrazole Analogues

Pyrazole (B372694) Derivatives as Ligands in Metal Complexes

Pyrazole and its derivatives are highly valued in coordination chemistry for their ability to form stable complexes with diverse topologies. researchgate.netresearchgate.net Their utility stems from the two adjacent nitrogen atoms within the five-membered heterocyclic ring, which can coordinate to metal centers in various ways. researchgate.net

The coordination behavior of pyrazole-based ligands is remarkably diverse. researchgate.netresearchgate.net Neutral pyrazole ligands typically coordinate to a single metal center through one of their nitrogen atoms, acting as monodentate ligands. researchgate.netuninsubria.it

Upon deprotonation, the resulting pyrazolate anion is an excellent bridging ligand, linking two metal centers in an exo-bidentate fashion. researchgate.netuninsubria.it This bridging mode is fundamental to the formation of dinuclear and polynuclear complexes. uninsubria.it In rarer cases, the pyrazolate ligand can act as an anionic monodentate donor. uninsubria.it Furthermore, by incorporating additional donor groups into the pyrazole framework, polydentate ligands can be designed to chelate a single metal ion, satisfying specific stereochemical requirements of the metal's coordination sphere. researchgate.netresearchgate.net

The substituents on the pyrazole ring play a critical role in determining the structure and stability of the resulting metal complexes by exerting both steric and electronic effects. unicam.itacs.orgnih.gov

Alkyl Substituents (e.g., Butyl, Methyl): Alkyl groups, such as the butyl group at the N1 position and the methyl groups at the C3 and C5 positions, are electron-donating and increase the basicity of the pyrazole nitrogen atoms, enhancing their σ-donor capability. However, they also introduce significant steric bulk. This steric hindrance can influence the number of ligands that can coordinate to a metal center, affect the geometry of the complex, and modulate the stability of the resulting structure. rsc.org

Halogen Substituents (e.g., Iodo): The iodo group at the C4 position is electron-withdrawing, which reduces the electron density on the pyrazole ring and can influence the ligand's donor strength. The final electronic character of the ligand is a balance between the inductive effects of the halogen and the donating effects of the alkyl groups. Halogen atoms can also participate in non-covalent interactions, such as halogen bonding, which can be crucial in the formation of supramolecular assemblies.

The interplay of these steric and electronic factors ultimately dictates the coordination environment and the final architecture of the metal complex. acs.orgnih.gov

Synthesis, Characterization, and Structural Aspects of Metal-Pyrazole Complexes

Metal complexes of pyrazole derivatives are typically synthesized by reacting the pyrazole ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov The resulting complexes are characterized using a variety of analytical techniques, including single-crystal X-ray diffraction, infrared and NMR spectroscopy, and elemental analysis, to determine their structure and bonding. nih.govrsc.org

Pyrazole derivatives readily form complexes with a wide range of transition metals. researchgate.netmdpi.com The specific geometry of the complex is influenced by the metal ion's preferred coordination number and the ligand's steric and electronic properties.

Copper (Cu): Copper(II) complexes with pyrazole-based ligands have been extensively studied. nih.govnih.gov Depending on the reaction conditions and the nature of the pyrazole ligand, various coordination geometries, including square planar and octahedral, can be achieved. rsc.orgnih.gov For instance, N-aryl and N-alkyl pyrazoles react with copper(II) nitrate (B79036) to form complexes where the pyrazole coordinates through its nitrogen atoms. nih.gov

Nickel (Ni) and Palladium (Pd): Nickel(II) and Palladium(II) often form square-planar complexes with pyrazole ligands. pen2print.orguab.cat The coordination involves the nitrogen atoms of the pyrazole ring. rsc.org For example, new Pd(II) complexes containing N-alkylaminopyrazole bidentate ligands have been synthesized and characterized, demonstrating a square-planar geometry. uab.cat

Cobalt (Co): Cobalt can form complexes in both +2 and +3 oxidation states. A study on a pyrazole-functionalized 1,3,5-triazopentadiene ligand showed the formation of a mixed-valence Co(II)/Co(III) complex with a distorted octahedral geometry around the cobalt centers. rsc.org

The table below summarizes representative transition metal complexes with substituted pyrazole ligands, illustrating common coordination environments.

MetalLigandComplex FormulaCoordination GeometryReference
Copper(II)1-(2-methylnaphthalen-1-yl)-1H-pyrazole[Cu(MeNap-Pz)₂(NO₃)]NO₃·2H₂OSquare Planar nih.gov
Copper(II)1-(naphthalen-2-ylmethyl)-1H-pyrazole[Cu(NapMe-Pz)₂(NO₃)₂]·H₂OOctahedral nih.gov
Nickel(II)(E)-1-(amino(1H-pyrazol-1-yl)methylene)guanidinium[Ni(H₄L)₂]Distorted Square Planar rsc.org
Cobalt(II/III)(E)-1-(amino(1H-pyrazol-1-yl)methylene)guanidinium[CoIII₂(CoIICl(H₄L)(H₂O)₃)₃(CoII(CH₃COO)(H₄L)(H₂O)₂)₃]⁶⁺Distorted Octahedral rsc.org
Palladium(II)N-alkylaminopyrazole[PdCl₂(NN')]Square Planar uab.cat

While less common than transition metals, main group elements also form stable complexes with pyrazole-type ligands, particularly with acylpyrazolones, which are a subclass of β-diketones. nih.govacs.org These ligands readily deprotonate and act as excellent O,O-chelators. nih.gov Studies have shown the synthesis and characterization of acylpyrazolone complexes with alkali metals (like sodium) and alkaline-earth metals (like magnesium and calcium). acs.org In these complexes, the metal ions typically exhibit octahedral coordination geometries, binding to two pyrazolone (B3327878) ligands and two solvent molecules (e.g., water). acs.org The specific substituents on the pyrazole ring can influence the formation of polymeric structures through intermolecular hydrogen bonding. nih.gov

Supramolecular Architectures and Self-Assembly Processes

The true architectural complexity of metal-pyrazole systems is revealed in their ability to form extended supramolecular structures through self-assembly. mdpi.com These assemblies are governed by a network of non-covalent interactions, including hydrogen bonding, π-π stacking, and anion-π interactions. nih.govmdpi.com The substituents on the pyrazole ring are instrumental in directing these interactions.

The N-H groups of un-substituted or N-deprotonated pyrazoles can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors, leading to the formation of chains, layers, or three-dimensional networks. rsc.orgmdpi.com In the case of 1-butyl-4-iodo-3,5-dimethyl-1H-pyrazole analogues, the absence of an N-H donor is compensated by the potential for C-H···X interactions involving the alkyl groups and potential halogen bonding from the iodo substituent. The combination of metal-ligand coordination and these directional non-covalent forces allows for the rational design of complex supramolecular architectures, such as metallomacrocycles and cages. researchgate.netconsensus.app The dynamic nature of the metal-pyrazolyl bond can also be exploited to induce structural transformations in solution, leading to the formation of different supramolecular isomers or enabling ligand exchange to create new assemblies. nih.gov

Intermolecular Interactions Leading to Dimer, Trimer, and Polymeric Formation

The supramolecular assembly of pyrazole derivatives is largely governed by the interplay of various intermolecular forces. In the case of this compound analogues, the presence of an iodine atom introduces the possibility of halogen bonding, in addition to the more common hydrogen bonding and van der Waals interactions.

The crystal structures of various 4-halogenated-1H-pyrazoles have been extensively studied, providing insights into their packing motifs. For instance, 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole are isostructural and form trimeric hydrogen-bonding motifs. In contrast, 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole form catemeric chains, although they are not isostructural. mdpi.com This highlights the significant influence of the halogen substituent on the resulting supramolecular architecture.

In the solid state, 1H-unsubstituted pyrazole derivatives, which have a hydrogen donor group and one or more acceptor groups, exhibit a variety of hydrogen-bonded motifs. These include dimers, trimers, and tetramers. The formation of these motifs is influenced by the substituents at the C3 and C5 positions of the pyrazole ring. nih.gov For 3,5-dimethyl-4-nitrosopyrazole, molecules in the crystal are linked by intermolecular N—H···O and N—H···N hydrogen bonds, forming zigzag chains. nih.gov

The introduction of an iodine atom at the C4 position, as in this compound, adds another layer of complexity. The iodine atom can act as a halogen bond donor, interacting with Lewis bases such as the nitrogen atoms of adjacent pyrazole rings or other electron-rich moieties. These C–I···N or C–I···O interactions can play a crucial role in directing the crystal packing, often leading to the formation of linear arrays or more complex networks. researchgate.net

The interplay between hydrogen bonding and halogen bonding can result in a variety of supramolecular structures. Depending on the steric and electronic properties of the substituents on the pyrazole ring, one type of interaction may dominate, or they may coexist to create intricate three-dimensional networks. For instance, the crystal structure of some iodinated pyrazoles reveals the influence of C-I···O intermolecular interactions on the formation of linear arrays. researchgate.net

Below is a table summarizing the common supramolecular motifs observed in 1H-pyrazoles:

Supramolecular MotifDescriptionDriving Interactions
Dimer Two pyrazole molecules linked together.Primarily hydrogen bonding (N-H···N).
Trimer Three pyrazole molecules forming a cyclic or linear arrangement.Hydrogen bonding (N-H···N).
Tetramer Four pyrazole molecules forming a cyclic structure.Hydrogen bonding (N-H···N).
Catemer (Polymeric Chain) A one-dimensional chain of pyrazole molecules linked end-to-end.Hydrogen bonding (N-H···N) and potentially halogen bonding (C-I···N).

Interactions of Pyrazole Derivatives with Surfaces (e.g., Graphene)

The interaction of pyrazole derivatives with surfaces, particularly with carbon-based materials like graphene, is a field of active research. These interactions are of interest for applications in catalysis, sensing, and the development of new composite materials. Graphene and its derivatives, such as graphene oxide, are often used as supports for catalysts in organic synthesis, including the synthesis of pyrazole derivatives. ajgreenchem.commdpi.comresearchgate.net

Theoretical studies using density functional theory (DFT) have been employed to understand the adsorption of azoles, including pyrazole, on graphene surfaces. bohrium.com These studies indicate that the adsorption is influenced by the electronic structure of the azole. The interaction between the pyrazole ring and the graphene surface is primarily driven by non-covalent forces, including π-π stacking and van der Waals interactions. The lone pair electrons of the nitrogen atoms in the pyrazole ring can also interact with the delocalized π-system of graphene. mdpi.com

The table below outlines the key interactions between pyrazole derivatives and graphene surfaces:

Type of InteractionDescriptionKey Molecular Features Involved
π-π Stacking Attraction between the aromatic pyrazole ring and the delocalized π-electron system of the graphene sheet.Pyrazole ring, Graphene surface.
Van der Waals Forces Weak intermolecular forces arising from temporary fluctuations in electron density.Alkyl substituents (e.g., butyl, methyl groups) on the pyrazole, Graphene surface.
Halogen Bonding A non-covalent interaction where a halogen atom acts as an electrophilic species.Iodine atom on the pyrazole, π-system of graphene (as a Lewis base).
n-π Interactions Interaction between the non-bonding electrons of the nitrogen atoms and the π-system of graphene.Nitrogen lone pairs in the pyrazole ring, Graphene surface.

The functionalization of graphene with pyrazole moieties has been shown to be a method for n-doping of the graphene layers, which can enhance their conductivity. mdpi.com This suggests that the electronic interaction between the pyrazole and graphene is significant and can be tailored by modifying the substituents on the pyrazole ring.

Future Research Horizons for this compound: A Roadmap for Innovation

The compound this compound stands as a versatile heterocyclic building block with significant potential in various chemical disciplines. Its substituted pyrazole core, featuring a strategic iodo-functionalization, opens avenues for diverse chemical transformations and the construction of complex molecular architectures. As research progresses, several key trajectories are emerging that promise to unlock the full potential of this compound. This article outlines the future research directions poised to drive innovation, from sustainable synthesis to the engineering of advanced materials.

Q & A

Q. Key Factors Affecting Yield :

FactorOptimal ConditionImpact
SolventDMF or ionic liquidsEnhances solubility and reaction kinetics
Temperature80–100°CAccelerates alkylation but may promote side reactions
Iodination AgentNIS or I₂/HNO₃NIS offers better regioselectivity for the 4-position

What advanced characterization techniques are critical for confirming the structure and purity of this compound?

Basic Research Question
A combination of spectroscopic, chromatographic, and crystallographic methods is essential:

  • X-Ray Crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement), which are robust for small-molecule analysis despite historical limitations .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., butyl chain integration, iodine’s deshielding effect) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition profiles correlate with purity .

Q. Comparative Bioactivity :

DerivativeModificationIC₅₀ (Jurkat Cells)
4-IodoIodine at C412 µM
4-BromoBromine at C428 µM

What strategies optimize the regioselectivity of iodination at the pyrazole 4-position?

Advanced Research Question
Competing iodination at other positions (e.g., N1) is mitigated by:

  • Directing Groups : Electron-donating methyl groups at C3/C5 activate C4 for electrophilic attack .
  • Acid Catalysis : Use HNO₃ or H₂SO₄ to generate I⁺ species, favoring C4 due to steric and electronic effects .
  • Microwave-Assisted Synthesis : Short reaction times reduce side-product formation .

Q. Reaction Optimization Table :

ConditionRegioselectivity (C4:Iso)Yield
NIS/AcOH, 80°C95:578%
I₂/HNO₃, RT85:1565%

Notes

  • Structural analogs and methodologies were cross-referenced from multiple evidence sources to ensure robustness.
  • Advanced questions emphasize mechanistic depth and problem-solving, aligning with academic research priorities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.